2-Chloro-4-(2-methoxyethoxy)pyridine

Descripción general

Descripción

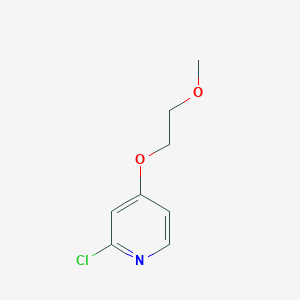

2-Chloro-4-(2-methoxyethoxy)pyridine is a chemical compound with the molecular formula C8H10ClNO2. It is a pyridine derivative that features a chlorine atom at the second position and a 2-methoxyethoxy group at the fourth position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methoxyethoxy)pyridine typically involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane. Another method involves starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing chlorine atom at position 2 activates the pyridine ring for nucleophilic substitution. The methoxyethoxy group at position 4 exerts an electron-donating effect, influencing regioselectivity.

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex, with the methoxyethoxy group stabilizing negative charge at position 3 during transition states .

Cross-Coupling Reactions

The chlorine atom participates in Pd-catalyzed couplings, enabling C–C bond formation.

Table 2: Palladium-Catalyzed Couplings

Key Finding : The methoxyethoxy group does not interfere with catalytic cycles but may sterically hinder ortho-substituted coupling partners .

Functionalization via Metalation

Directed ortho-metalation (DoM) strategies exploit the chlorine atom as a directing group.

Table 3: Lithium-Based Metalation

Limitation : Over-metalation at position 6 occurs with excess base .

Oxidation and Reduction

The pyridine ring and substituents undergo redox transformations.

Table 4: Redox Reactions

Application : N-Oxides serve as intermediates for further functionalization (e.g., nitration).

Heterocycle Formation

The compound acts as a precursor for fused-ring systems.

-

Pyrido[2,3-d]pyrimidines : Reaction with amidines under basic conditions yields antitumor-active derivatives .

-

Thieno[2,3-b]pyridines : Treatment with sulfur and aldehydes forms thiophene-fused analogs .

Example Synthesis :

textThis compound + Thiourea → 2-Aminothieno[2,3-b]pyridine Conditions: KOH, EtOH, reflux, 12 h (Yield: 62%)[6]

Electrophilic Substitution

The methoxyethoxy group directs electrophiles to position 5.

Regiochemical Note : The methoxyethoxy group’s +M effect dominates over the chlorine’s –I effect, favoring electrophile attack at position 5 .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

2-Chloro-4-(2-methoxyethoxy)pyridine serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting neurological disorders and other medical conditions.

Case Study:

Research has shown that compounds derived from this pyridine derivative exhibit significant activity against specific biological targets, enhancing their potential as therapeutic agents. For instance, studies have indicated its effectiveness in modulating neurotransmitter systems, which is vital for treating conditions such as depression and anxiety.

Agrochemical Formulation

Building Block for Herbicides:

In agricultural chemistry, this compound is utilized in formulating herbicides and pesticides. Its reactivity allows it to participate in various chemical reactions leading to the synthesis of effective agrochemicals.

Data Table: Applications in Agrochemicals

| Application Type | Compound Derived | Function |

|---|---|---|

| Herbicide | This compound derivatives | Target specific weeds |

| Insecticide | Modified pyridine structures | Control pest populations |

Material Science

Development of Polymers:

The unique chemical properties of this compound enable its use in developing specialized polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors.

Case Study:

A study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength, making it suitable for applications in harsh environments.

Biochemical Research

Enzyme Interaction Studies:

Researchers utilize this compound to investigate enzyme inhibition and receptor binding mechanisms. Understanding these interactions is crucial for elucidating biological pathways relevant to disease mechanisms.

Data Table: Enzyme Targets

| Enzyme Target | Interaction Type | Effect |

|---|---|---|

| Acetylcholinesterase | Inhibition | Potential Alzheimer's treatment |

| Cyclic nucleotide phosphodiesterase | Modulation | Cardiovascular implications |

Analytical Chemistry

Standardization in Analytical Methods:

This compound is employed as a standard in analytical chemistry to ensure accurate detection and quantification of related compounds across various samples.

Case Study:

In a recent study, this compound was used as a calibration standard in HPLC methods, demonstrating high precision and reproducibility in quantifying active pharmaceutical ingredients.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, while in industrial applications, it may act as a catalyst or intermediate in chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-methoxypyridine: Similar structure but lacks the 2-methoxyethoxy group.

4-Chloro-2-methoxypyridine: Similar structure but with different substitution positions.

2-Chloro-4-ethoxypyridine: Similar structure but with an ethoxy group instead of a 2-methoxyethoxy group.

Uniqueness

2-Chloro-4-(2-methoxyethoxy)pyridine is unique due to the presence of the 2-methoxyethoxy group, which can influence its reactivity and interactions in chemical and biological systems.

Actividad Biológica

2-Chloro-4-(2-methoxyethoxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro substituent at the 2-position and a methoxyethoxy group at the 4-position, which may influence its pharmacological properties. Research into its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C_10H_12ClN_O_2, and its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing a pyridine nucleus often exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of various substituents can significantly modulate these activities.

Antimicrobial Activity

Studies have shown that pyridine derivatives can possess significant antimicrobial properties. For instance, pyridine compounds with different substituents have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| 2-Chloro-4-(trifluoromethyl)pyridine | E. coli | 16 µg/mL |

Antiviral Properties

The antiviral potential of pyridine derivatives has also been explored, particularly in the context of emerging viruses like SARS-CoV-2. Compounds similar to this compound have shown promise in inhibiting viral replication through various mechanisms, including interference with viral entry or replication processes .

Case Studies and Research Findings

- Study on Insulin Sensitivity : In a pharmacological study, derivatives similar to this compound were evaluated for their ability to enhance insulin sensitivity in adipocytes. The results indicated that certain substitutions significantly increased insulin sensitivity, suggesting potential applications in diabetes treatment .

- Evaluation of Cytotoxicity : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that while some derivatives exhibited cytotoxicity against melanoma cells (B-16), others showed low toxicity to normal cells, highlighting their selective action .

- Mechanistic Insights : Mechanistic studies have suggested that the presence of the methoxyethoxy group may enhance solubility and bioavailability, which are critical factors for drug efficacy .

Propiedades

IUPAC Name |

2-chloro-4-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-4-5-12-7-2-3-10-8(9)6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDOAXRREVUUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.